molecular formula C9H8N2O B1321198 7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-51-1

7-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1321198
CAS No.: 1000340-51-1
M. Wt: 160.17 g/mol
InChI Key: ZAOWDKPCEJINJP-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methyl group at the 7th position and an aldehyde group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield alcohols.

    Substitution: The indazole ring can undergo various substitution reactions, particularly at the nitrogen atoms and the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indazoles depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: The presence of both the methyl group at the 7th position and the aldehyde group at the 3rd position makes 7-methyl-1H-indazole-3-carbaldehyde unique. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOWDKPCEJINJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610283
Record name 7-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-51-1
Record name 7-Methyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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